Cas no 2228171-79-5 (3-amino-2-(1,3-oxazol-5-yl)propan-1-ol)

3-amino-2-(1,3-oxazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1,3-oxazol-5-yl)propan-1-ol
- 2228171-79-5
- EN300-1776869
-
- インチ: 1S/C6H10N2O2/c7-1-5(3-9)6-2-8-4-10-6/h2,4-5,9H,1,3,7H2
- InChIKey: CDAKJVJWFXEVJO-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1C(CO)CN
計算された属性
- せいみつぶんしりょう: 142.074227566g/mol
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776869-0.25g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1776869-0.1g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1776869-2.5g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1776869-1.0g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1776869-5.0g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1776869-5g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1776869-1g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1776869-10g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1776869-10.0g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1776869-0.05g |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol |
2228171-79-5 | 0.05g |
$1261.0 | 2023-09-20 |
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
3-amino-2-(1,3-oxazol-5-yl)propan-1-olに関する追加情報
Introduction to 3-amino-2-(1,3-oxazol-5-yl)propan-1-ol (CAS No: 2228171-79-5)
3-amino-2-(1,3-oxazol-5-yl)propan-1-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that integrates an amino group, a propanol side chain, and an 1,3-oxazole moiety. This compound, identified by the CAS number 2228171-79-5, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of the 1,3-oxazole ring imparts specific electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural composition of 3-amino-2-(1,3-oxazol-5-yl)propan-1-ol positions it as a versatile intermediate in organic synthesis. The combination of an amino group and a hydroxylated propanol chain enhances its reactivity, allowing for further functionalization through various chemical transformations. These attributes make it particularly useful in the synthesis of more complex molecules, including potential pharmacophores for therapeutic applications.
In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The 1,3-oxazole ring is a prominent example of such heterocycles, known for its stability and ability to participate in hydrogen bonding interactions. These characteristics are crucial for drug design, as they can influence binding affinity and selectivity. The incorporation of the 1,3-oxazole moiety into 3-amino-2-(1,3-oxazol-5-yl)propan-1-ol thus enhances its potential as a building block for medicinal chemistry.
Current research in pharmaceutical chemistry increasingly emphasizes the development of novel scaffolds that can modulate biological pathways effectively. The compound 3-amino-2-(1,3-oxazol-5-yl)propan-1-ol (CAS No: 2228171-79-5) aligns with this trend by offering a unique structural motif that can be tailored for specific biological targets. Studies have demonstrated that oxazole-containing derivatives exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This underscores the importance of exploring derivatives of 3-amino-2-(1,3-oxtaxol)-5yl)propan-lrol as potential therapeutic agents.
The synthesis of 3-amino--(13 oxazol 5 yl) propan 11 ol involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of the oxazole ring followed by the introduction of the amino and hydroxyl groups on the propanoate chain. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
The pharmacological potential of 3-amino--(13 oxazol 5 yl) propan 11 ol has been explored in several preclinical studies. Researchers have investigated its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary findings suggest that this compound exhibits promising activity against certain pathological conditions. These results warrant further investigation into its mechanism of action and potential therapeutic applications.
In addition to its pharmaceutical relevance, 3-amino--(13 oxazol 5 yl) propan 11 ol (CAS No: 2228171--79--5) also finds utility in material science applications. Its unique structural features make it suitable for designing functional materials with specific properties. For instance, derivatives of this compound have been explored as components in polymers and coatings due to their ability to enhance material stability and durability.
The chemical reactivity of 3-amino--(13 oxazol 5 yl) propan 11 ol allows for diverse modifications that can tailor its properties for specific applications. Researchers have experimented with various functional groups and linkages to modify its structure while retaining its core pharmacophoric features. This flexibility underscores the compound's importance as a versatile intermediate in synthetic chemistry.
Future research directions for 3-amino--(13 oxazol 5 yl) propan 11 ol include optimizing synthetic routes to improve efficiency and scalability. Additionally, exploring its pharmacological profile through more comprehensive studies will be crucial in determining its therapeutic potential. Collaborative efforts between synthetic chemists and medicinal chemists are essential to fully harness the capabilities of this compound.
The growing body of literature on heterocyclic compounds highlights their significance in modern drug discovery. The case of 3-amino--(13 oxazol 5 yl) propan 11 ol exemplifies how structurally unique molecules can lead to innovative therapeutic strategies. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in pharmaceutical chemistry.
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